molecular formula C13H21N3 B1680403 Quinpirole CAS No. 80373-22-4

Quinpirole

Cat. No.: B1680403
CAS No.: 80373-22-4
M. Wt: 219.33 g/mol
InChI Key: FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinpirole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a suitable alkylating agent to form the desired quinoline structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Quinpirole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce a dihydro derivative .

Scientific Research Applications

Quinpirole has a wide range of applications in scientific research:

Mechanism of Action

Quinpirole exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation modulates the release of neurotransmitters and influences various signaling pathways within the brain. The compound’s action on these receptors is crucial for its effects on locomotion, behavior, and neuroprotection .

Comparison with Similar Compounds

Uniqueness: Quinpirole is unique due to its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific receptor subtypes. Its ability to induce specific behavioral and neurochemical changes also sets it apart from other dopamine agonists .

Biological Activity

Quinpirole is a selective dopamine D2-like receptor agonist that has garnered significant attention in pharmacological research due to its diverse biological activities. This article reviews the biological effects of this compound, particularly focusing on its influence on dopamine receptor activity, behavioral changes in animal models, and potential therapeutic implications.

This compound primarily acts on D2-like dopamine receptors, which are critical in modulating neurotransmission and various physiological processes. The activation of these receptors by this compound leads to a cascade of intracellular events, including alterations in cyclic adenosine monophosphate (cAMP) levels and protein kinase activity.

Key Findings:

  • Adenylate Cyclase Activity : Repeated this compound treatment does not alter adenylate cyclase activity but significantly increases cAMP-dependent protein kinase (PKA) activity in the nucleus accumbens (NAc) .
  • Dose-Response Relationship : this compound exhibits an inverted U-shaped dose-response curve, where low doses can enhance dopamine neuron activity while higher doses may suppress it .

Behavioral Effects

This compound's impact on behavior has been extensively studied, particularly in rodent models. Its administration has been linked to various behavioral phenomena, including locomotion, conditioned activity, and compulsive checking behaviors.

Locomotor Activity

  • Initial Suppression and Subsequent Enhancement : this compound administration initially suppresses locomotor activity, followed by a marked increase in horizontal and vertical movements after a delay .
  • Environment-Specific Conditioning : Rats previously exposed to this compound exhibit increased activity when reintroduced to the same environment, suggesting conditioned responses .

Compulsive Behaviors

  • Long-lasting Effects on Checking Behavior : this compound has been shown to increase compulsive checking behaviors in rats, with effects persisting for weeks after treatment cessation. This suggests potential applications in treating obsessive-compulsive disorder (OCD), especially in cases resistant to traditional therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

StudyFindingsImplications
This compound microinjection into the ventral pallidum (VP) decreases VTA DA neuron population activity at high doses.Indicates potential for dose-dependent modulation of dopaminergic signaling.
Long-lasting increase in checking behavior observed in this compound-treated rats.Suggests therapeutic potential for OCD treatment.
Repeated this compound treatment enhances PKA activity without altering adenylate cyclase function.Highlights unique signaling pathways affected by chronic this compound exposure.
This compound induces biphasic locomotor responses characterized by initial immobility followed by enhanced movement.Provides insights into the temporal dynamics of dopaminergic activation.

Therapeutic Implications

The biological activities of this compound suggest its potential utility in treating various neuropsychiatric conditions. Its ability to modulate dopaminergic signaling could be beneficial for disorders characterized by dysregulated dopamine systems, such as:

  • Obsessive-Compulsive Disorder (OCD) : The enhancement of compulsive behaviors indicates a possible avenue for adjunctive therapy in treatment-resistant cases.
  • Parkinson's Disease : As a D2 receptor agonist, this compound may help alleviate motor symptoms associated with dopamine deficiency.

Properties

IUPAC Name

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048229
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80373-22-4, 74196-92-2
Record name Quinpirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80373-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINPIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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